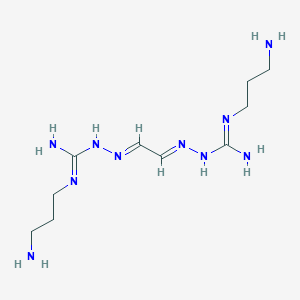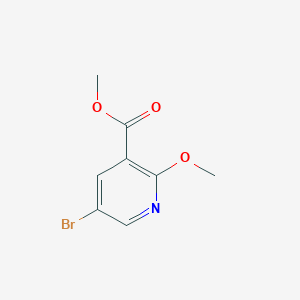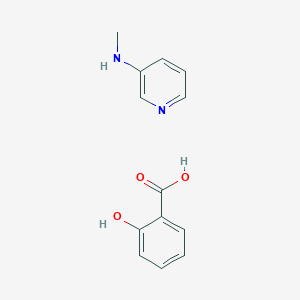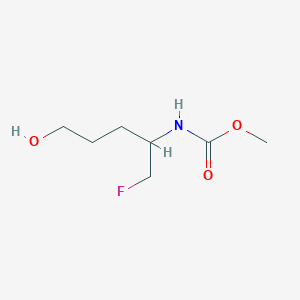![molecular formula C9H16ClN3O4 B055968 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol CAS No. 117907-42-3](/img/structure/B55968.png)
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol, also known as DEPE, is a chemical compound that belongs to the family of alkylated pyridines. DEPE is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol exerts its effects by binding to specific sites on ion channels and transporters, thereby modulating their function. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to selectively block the activity of certain ion channels and transporters, including the Na+/K+ ATPase and the K+ channel. The exact mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is still being studied, but it is believed to involve a combination of electrostatic and hydrophobic interactions.
Biochemical and Physiological Effects:
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can inhibit the activity of the Na+/K+ ATPase, which is responsible for maintaining the electrochemical gradient across cell membranes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been shown to inhibit the activity of the K+ channel, which is involved in regulating the resting membrane potential of cells. In vivo studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can modulate the activity of ion channels and transporters in various tissues, including the heart, brain, and kidney.
Advantages and Limitations for Lab Experiments
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is also highly specific in its effects, allowing researchers to selectively modulate the activity of ion channels and transporters. However, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol. One area of interest is the development of more selective and potent analogs of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol that can be used to study the function of specific ion channels and transporters. Another area of interest is the use of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in the development of new drugs for the treatment of various diseases, including hypertension and heart failure. Finally, further studies are needed to better understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its effects on ion channels and transporters in different tissues and under different experimental conditions.
Conclusion:
In conclusion, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively modulate the activity of ion channels and transporters has made it a valuable tool for studying their function. While 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has some limitations, its advantages make it a useful compound for a wide range of research applications. Further studies are needed to fully understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its potential for use in the development of new drugs.
Synthesis Methods
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be synthesized by reacting 2,6-diaminopyridine with 2-chloroethanol in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in high purity. The synthesis method is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been widely used in scientific research as a tool for studying the function of ion channels and transporters. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be used to selectively block certain ion channels and transporters, thereby allowing researchers to study their function in greater detail. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been used as a substrate for the measurement of transport activity in cells and tissues.
properties
CAS RN |
117907-42-3 |
|---|---|
Product Name |
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
Molecular Formula |
C9H16ClN3O4 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
InChI |
InChI=1S/C9H15N3O4/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13/h5,13-14H,1-4,10-11H2 |
InChI Key |
FJLWSRYKQCJGGK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
Canonical SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




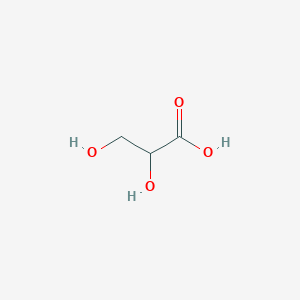

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
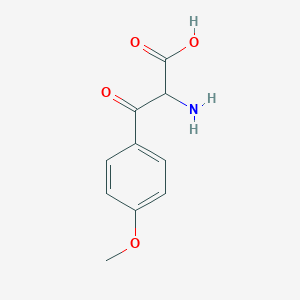
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
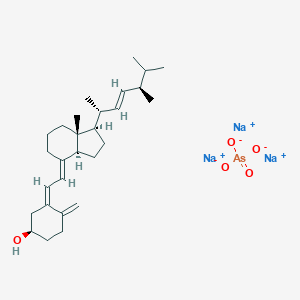
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
